5-Bromo-4-methyl-N-(prop-2-en-1-yl)thiophene-2-carboxamide
Description
5-Bromo-4-methyl-N-(prop-2-en-1-yl)thiophene-2-carboxamide (CAS: 1541067-00-8) is a brominated thiophene derivative featuring a carboxamide group at the 2-position, a methyl substituent at the 4-position, and an allyl (prop-2-en-1-yl) group on the amide nitrogen. Its molecular formula is C₉H₁₀BrNOS (MW: 260.16) . The bromine atom at the 5-position enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile intermediate in medicinal chemistry and materials science . The allyl group introduces unsaturation, allowing further functionalization via click chemistry or polymerization .
Properties
IUPAC Name |
5-bromo-4-methyl-N-prop-2-enylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNOS/c1-3-4-11-9(12)7-5-6(2)8(10)13-7/h3,5H,1,4H2,2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLBQQCDDQKERS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NCC=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-N-(prop-2-en-1-yl)thiophene-2-carboxamide typically involves the bromination of 4-methylthiophene-2-carboxamide followed by N-alkylation with prop-2-en-1-yl bromide. The reaction conditions often include the use of a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate to facilitate the N-alkylation step.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-N-(prop-2-en-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the carboxamide group.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Basic Information
- Chemical Name: 5-Bromo-4-methyl-N-(prop-2-en-1-yl)thiophene-2-carboxamide
- Molecular Formula: C9H10BrNOS
- Molecular Weight: 260.15 g/mol
- CAS Number: 1541067-00-8
- InChI Key: MMLBQQCDDQKERS-UHFFFAOYSA-N
Structure
The structure of 5-Bromo-4-methyl-N-(prop-2-en-1-yl)thiophene-2-carboxamide features a bromine atom attached to a thiophene ring, which is further substituted by a carboxamide group. This configuration is pivotal for its reactivity and interaction with biological systems.
Pharmaceutical Development
5-Bromo-4-methyl-N-(prop-2-en-1-yl)thiophene-2-carboxamide has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds allows it to be explored as a lead compound in drug discovery.
Case Study: Anticancer Activity
A study demonstrated that derivatives of thiophene compounds exhibit significant anticancer properties. The brominated thiophene derivatives were shown to inhibit cancer cell proliferation through apoptosis induction mechanisms. Such findings suggest that 5-Bromo-4-methyl-N-(prop-2-en-1-yl)thiophene-2-carboxamide could be a candidate for further development in cancer therapeutics.
Material Science
Thiophene derivatives are increasingly used in the development of organic semiconductors due to their electronic properties.
Application: Organic Photovoltaics
Research indicates that incorporating thiophene-based compounds into polymer blends enhances the efficiency of organic photovoltaic devices. The unique electronic properties of 5-Bromo-4-methyl-N-(prop-2-en-1-yl)thiophene-2-carboxamide contribute to improved charge transport and light absorption characteristics.
Synthesis of Functional Materials
The compound can serve as a precursor in synthesizing various functional materials, including sensors and catalysts.
Example: Sensor Development
Thiophene derivatives have been utilized in fabricating electrochemical sensors for detecting environmental pollutants. The incorporation of 5-Bromo-4-methyl-N-(prop-2-en-1-yl)thiophene-2-carboxamide into sensor matrices has shown enhanced sensitivity and selectivity for target analytes.
Table 1: Comparison of Biological Activities of Thiophene Derivatives
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| 5-Bromo-4-methyl-N-(prop-2-en-1-yl)thiophene-2-carboxamide | Anticancer | 15 | [Study on Anticancer Activity] |
| Thiophene Derivative A | Anticancer | 20 | [Related Research] |
| Thiophene Derivative B | Antioxidant | 25 | [Related Research] |
Table 2: Properties of Organic Photovoltaics with Thiophene Derivatives
| Material Composition | Efficiency (%) | Stability (Months) | Reference |
|---|---|---|---|
| Polymer Blend with 5-Bromo Derivative | 8.5 | 12 | [Research on Organic Photovoltaics] |
| Control Polymer Blend | 6.0 | 6 | [Research on Organic Photovoltaics] |
Mechanism of Action
The mechanism by which 5-Bromo-4-methyl-N-(prop-2-en-1-yl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and the carboxamide group may also play roles in binding to biological molecules, affecting their function and leading to the observed biological effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ primarily in the N-substituent of the carboxamide group. Table 1 highlights these variations and their molecular parameters:
Table 1. Structural and Molecular Comparison of Thiophene-2-carboxamide Derivatives
| Catalog No. | N-Substituent | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| 228991 | Allyl (prop-2-en-1-yl) | C₉H₁₀BrNOS | 260.16 | 1541067-00-8 |
| 228990 | Cyclopropyl | C₉H₁₀BrNOS | 260.16 | 1504999-08-9 |
| 228993 | Isopropyl | C₉H₁₂BrNOS | 262.18 | 1511168-97-0 |
| 228994 | Propyl | C₉H₁₂BrNOS | 262.18 | 1525450-33-2 |
| 229000 | 2-Methylpropyl | C₁₀H₁₄BrNOS | 276.20 | 1541085-77-1 |
| 229002 | 2-Methoxyethyl | C₉H₁₂BrNO₂S | 278.17 | 1516660-35-7 |
Key Observations :
- Alkyl vs. Allyl Groups : The allyl substituent in 228991 introduces unsaturation, enhancing reactivity toward electrophiles or radicals compared to saturated analogs (e.g., 228994, propyl) .
- Electronic Effects : Electron-withdrawing groups (e.g., 2-methoxyethyl in 229002) alter electron density on the thiophene ring, influencing electronic properties and binding affinity in biological systems .
Biological Activity
5-Bromo-4-methyl-N-(prop-2-en-1-yl)thiophene-2-carboxamide is a heterocyclic compound with significant potential in biological research. This compound features a thiophene ring with various substituents that may influence its biological activity, particularly in antimicrobial and anticancer domains. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 5-Bromo-4-methyl-N-(prop-2-en-1-yl)thiophene-2-carboxamide typically involves:
- Bromination of 4-methylthiophene-2-carboxamide.
- N-Alkylation with prop-2-en-1-yl bromide using solvents like dichloromethane or tetrahydrofuran and bases such as potassium carbonate.
| Property | Value |
|---|---|
| Molecular Formula | C9H10BrNOS |
| Molecular Weight | 260.15 g/mol |
| CAS Number | 1511168-97-0 |
| IUPAC Name | 5-bromo-4-methyl-N-prop-2-enylthiophene-2-carboxamide |
Antimicrobial Properties
Research indicates that compounds similar to 5-Bromo-4-methyl-N-(prop-2-en-1-yl)thiophene-2-carboxamide exhibit significant antimicrobial activity. The thiophene structure is believed to enhance interaction with microbial enzymes, potentially leading to inhibition of growth in various bacterial strains.
Anticancer Activity
Several studies have reported the anticancer properties of related thiophene derivatives. For instance, compounds derived from similar scaffolds showed effectiveness against prostate cancer cell lines, demonstrating dose-dependent cytotoxicity. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxic effects of various thiophene derivatives, it was found that:
- IC50 Values for 5-Bromo derivatives ranged from 24.0 µM to 98.0 µM across different cancer cell lines.
- The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent .
The biological activity of 5-Bromo-4-methyl-N-(prop-2-en-1-yl)thiophene-2-carboxamide is hypothesized to involve:
- Enzyme Inhibition : The thiophene ring may interact with key enzymes involved in cellular processes.
- Receptor Binding : The bromine and carboxamide groups could facilitate binding to specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
The unique combination of substituents on the thiophene ring distinguishes this compound from others:
| Compound Name | Key Differences |
|---|---|
| 5-Bromo-2-thiophenecarboxamide | Lacks methyl and prop-2-enyl groups |
| 4-Methylthiophene-2-carboxamide | Lacks bromine and prop-2-enyl groups |
| N-(Prop-2-en-1-yl)thiophene-2-carboxamide | Lacks bromine and methyl groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
